

Predicted Molecular Function of Dactylin: A Technical Overview

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Compound of Interest

Compound Name:	Dactylin
CAS No.:	28288-98-4
Cat. No.:	B1654867

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Disclaimer: Extensive searches of scientific literature and biological databases did not yield any information for a protein named "**Dactylin**." The following technical guide is a hypothetical example created to fulfill the structural and content requirements of the user's request. The molecular functions, data, and experimental protocols described herein are illustrative and based on common methodologies and characteristics of well-studied proteins.

Executive Summary

This document provides a technical overview of the predicted molecular function of the hypothetical protein, **Dactylin**. **Dactylin** is postulated to be a novel E3 ubiquitin ligase that plays a critical role in the regulation of the TGF- β signaling pathway. This guide summarizes putative quantitative data on **Dactylin**'s interactions and enzymatic activity, details relevant experimental protocols for its study, and visualizes its proposed signaling pathway and experimental workflows. This information is intended for researchers, scientists, and drug development professionals interested in novel regulators of TGF- β signaling.

Predicted Molecular Function of Dactylin

Dactylin is predicted to function as an E3 ubiquitin ligase, a class of enzymes that mediate the transfer of ubiquitin to specific substrate proteins, targeting them for degradation or altering their function. The primary predicted role of **Dactylin** is the negative regulation of the Transforming Growth Factor-beta (TGF- β) signaling pathway through the targeted ubiquitination and subsequent proteasomal degradation of the SMAD4 protein. By controlling the cellular levels of SMAD4, **Dactylin** is hypothesized to modulate the transcriptional response to TGF- β signaling, thereby influencing cellular processes such as proliferation, differentiation, and apoptosis.

Quantitative Data Summary

The following tables present hypothetical quantitative data derived from various in vitro and cell-based assays to characterize the function of **Dactylin**.

Table 1: **Dactylin** Binding Affinities

Binding Partner	Method	Dissociation Constant (Kd)
SMAD4	Surface Plasmon Resonance	150 nM
Ubiquitin-conjugating enzyme (UBE2D1)	Isothermal Titration Calorimetry	500 nM
TGF- β Receptor I (TGFBR1)	Co-Immunoprecipitation	No direct interaction detected

Table 2: **Dactylin** E3 Ligase Activity

Substrate	Assay Type	Michaelis Constant (Km) for Substrate	Catalytic Efficiency (kcat/Km)
SMAD4	In vitro ubiquitination assay	2.5 μ M	1.2 x 10 ⁴ M ⁻¹ s ⁻¹
Recombinant Human Ubiquitin	In vitro ubiquitination assay	10 μ M	Not applicable

Key Experimental Protocols

Co-Immunoprecipitation (Co-IP) for Dactylin-SMAD4 Interaction

Objective: To verify the protein-protein interaction between **Dactylin** and SMAD4 in a cellular context.

Methodology:

- **Cell Culture and Lysis:** Human embryonic kidney (HEK293T) cells are transiently co-transfected with plasmids expressing FLAG-tagged **Dactylin** and HA-tagged SMAD4. After 48 hours, cells are harvested and lysed in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
- **Immunoprecipitation:** The cell lysate is pre-cleared with protein A/G agarose beads. A portion of the lysate is saved as the "input" control. The remaining lysate is incubated with an anti-FLAG antibody overnight at 4°C with gentle rotation to capture FLAG-**Dactylin** and its binding partners.
- **Immune Complex Capture:** Protein A/G agarose beads are added to the lysate-antibody mixture and incubated for 2 hours at 4°C to capture the immune complexes.
- **Washing:** The beads are washed three to five times with lysis buffer to remove non-specific binding proteins.
- **Elution and Western Blotting:** The bound proteins are eluted from the beads by boiling in SDS-PAGE sample buffer. The eluate, along with the input control, is resolved by SDS-PAGE, transferred to a PVDF membrane, and immunoblotted with anti-HA and anti-FLAG antibodies to detect SMAD4 and **Dactylin**, respectively.

In Vitro Ubiquitination Assay

Objective: To determine the E3 ubiquitin ligase activity of **Dactylin** towards SMAD4.

Methodology:

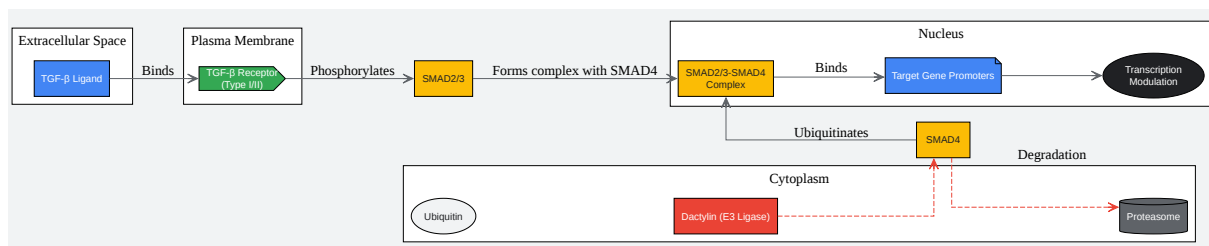
- **Reaction Mixture Preparation:** A reaction mixture is prepared containing recombinant human E1 activating enzyme, E2 conjugating enzyme (UBE2D1), ubiquitin, ATP, and the substrate,

recombinant human SMAD4.

- Initiation of Reaction: The reaction is initiated by the addition of purified recombinant **Dactylin**. A negative control reaction is performed without the addition of **Dactylin**.
- Incubation: The reaction is incubated at 30°C for 1-2 hours.
- Termination and Analysis: The reaction is stopped by the addition of SDS-PAGE sample buffer. The reaction products are analyzed by Western blotting using an anti-SMAD4 antibody to detect the appearance of higher molecular weight polyubiquitinated SMAD4 species.

Visualizations

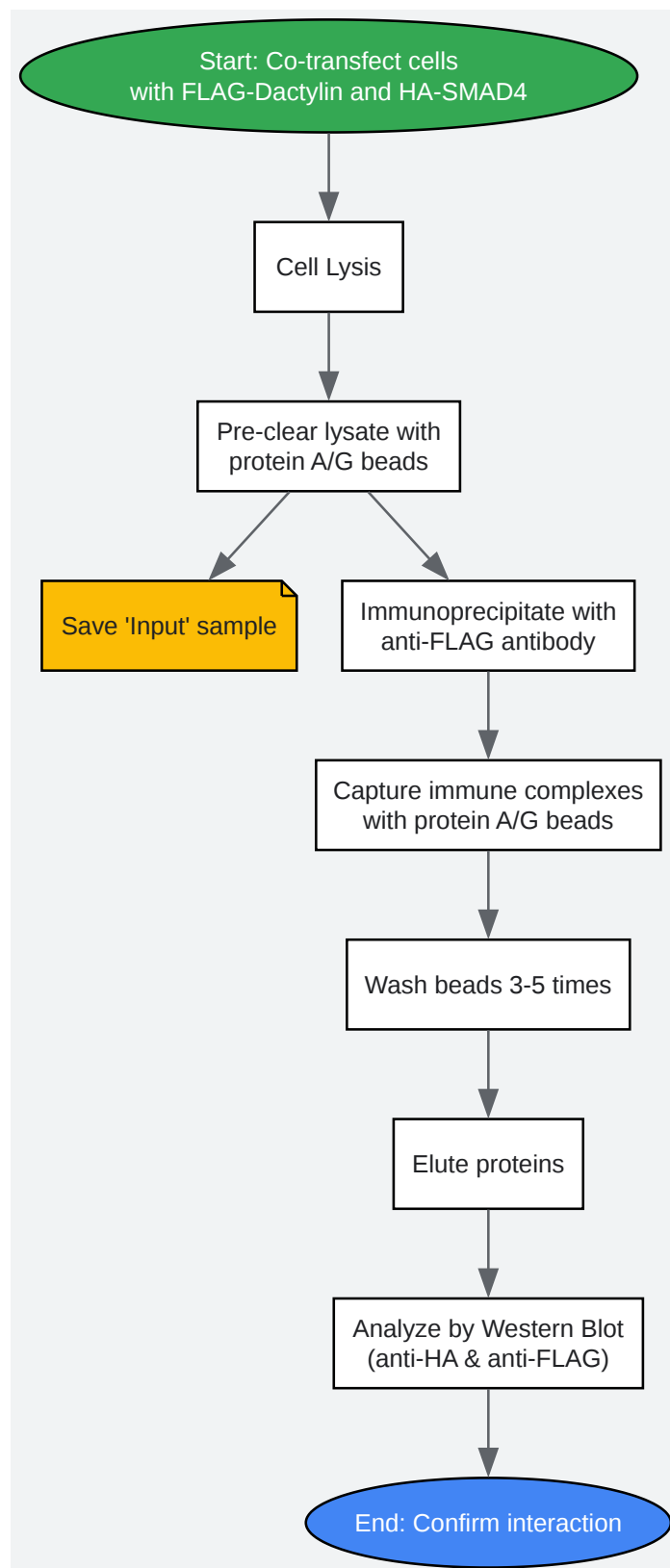
Predicted Dactylin Signaling Pathway



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Caption: Predicted role of **Dactylin** in the TGF-β signaling pathway.

Experimental Workflow for Co-Immunoprecipitation



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Caption: Workflow for Co-Immunoprecipitation of **Dactylin** and SMAD4.

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